Acridine Orange hemi(zinc chloride) salt spectral properties for fluorescence microscopy
Acridine Orange hemi(zinc chloride) salt spectral properties for fluorescence microscopy
An In-depth Technical Guide to Acridine Orange Hemi(zinc chloride) Salt: Spectral Properties and Applications in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Acridine Orange (AO) is a versatile and cell-permeable metachromatic fluorescent dye extensively utilized in cell biology and drug development.[1][2] Its utility stems from its ability to differentially stain nucleic acids and its capacity to act as a pH indicator within living cells, particularly in acidic organelles.[2] This technical guide provides a comprehensive overview of the spectral properties of Acridine Orange hemi(zinc chloride) salt, detailed experimental protocols, and the underlying principles of its application in fluorescence microscopy.
Core Principles of Acridine Orange Staining
Acridine Orange is a cationic dye that can freely cross the membranes of living cells.[1] Its fluorescence emission is highly dependent on its interaction with cellular components, primarily nucleic acids and acidic organelles.[1]
-
Interaction with Nucleic Acids : In both live and fixed cells, Acridine Orange intercalates into double-stranded DNA (dsDNA) as a monomer, and upon excitation with blue light, it emits a green fluorescence.[1][3] Conversely, it interacts with single-stranded RNA (ssRNA) and denatured DNA primarily through electrostatic interactions, which leads to the formation of aggregates.[1][3][4] This aggregation causes a metachromatic shift, resulting in a red-orange fluorescence when excited.[1][5]
-
Accumulation in Acidic Compartments : As a weakly basic molecule, Acridine Orange accumulates in acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[3][5][6][7] Within the low pH environment of these organelles, AO becomes protonated and trapped, leading to high concentrations and the formation of aggregates that fluoresce a bright red-orange.[1][5][6] This property is particularly valuable for studying cellular processes like autophagy.[1][8]
Spectral Properties
The spectral characteristics of Acridine Orange are contingent on its binding target, concentration, and the surrounding pH.[5] The zinc chloride salt form is commonly used in staining protocols.[2]
| Binding Target/Condition | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502[1][4][9] | ~525[1][4][9] | Green[1][3][10] |
| Single-stranded RNA (ssRNA) / ssDNA | Electrostatic Interactions, Stacking, Aggregation | ~460[1][4][9] | ~650[1][4][9] | Red-Orange[1][3][10] |
| Acidic Vesicular Organelles (e.g., Lysosomes) | Protonation and Aggregation | ~460-500[8] | ~640-650[3][8] | Bright Red-Orange[5][6][8] |
Experimental Protocols
Accurate and reproducible results with Acridine Orange staining depend on carefully controlled experimental conditions. Optimal concentrations and incubation times may vary depending on the cell type and specific experimental goals.[1]
Protocol 1: Live Cell Staining for Nucleic Acids and Acidic Vesicular Organelles (AVOs)
This protocol is suitable for visualizing the nucleus (green), cytoplasm (faint red), and AVOs (bright red-orange puncta) in living cells.[1]
Materials:
-
Acridine Orange hemi(zinc chloride) salt stock solution (e.g., 1 mg/mL in sterile water or DMSO).[1][8]
-
Phosphate-Buffered Saline (PBS), pH 7.4.[1]
-
Complete cell culture medium.[1]
-
Live cells cultured on glass-bottom dishes or chamber slides.[8]
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.[8]
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium or PBS to a final concentration of 1-5 µg/mL (approximately 1-5 µM).[1][8]
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a dark environment.[1][8]
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove the excess dye.[1][8]
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter (e.g., ~488 nm) to observe both green (nucleus) and red-orange (AVOs) fluorescence.[8]
Expected Results:
-
Healthy Live Cells: The nucleus, containing dsDNA, will fluoresce green, while the cytoplasm, rich in RNA, will show a faint red fluorescence. AVOs like lysosomes will appear as distinct, bright red-orange puncta.[1]
Caption: Workflow for staining live cells with Acridine Orange.
Protocol 2: Fixed Cell Staining for Nucleic Acids
This protocol is suitable for the differential staining of DNA (green) and RNA (red-orange) in cells that have been fixed. Note that AVO staining is not applicable in fixed cells.[1]
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water).
-
PBS, pH 7.4.
-
Fixative: 3.7-4% Paraformaldehyde (PFA) in PBS or absolute methanol (B129727).[11]
-
Permeabilization solution (optional for PFA-fixed cells): 0.1% Triton X-100 in PBS.[1]
-
Cells cultured on coverslips or slides.
Procedure:
-
Cell Fixation:
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization (for PFA-fixed cells): If using PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to ensure the dye can enter the nucleus efficiently. Wash three times with PBS.[1]
-
Staining: Dilute the Acridine Orange stock solution in PBS to a final concentration of 1-5 µg/mL. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.[1]
-
Washing: Remove the staining solution and wash the cells extensively with PBS to remove unbound dye.[1]
-
Mounting and Imaging: Mount the coverslip onto a microscope slide with a suitable mounting medium. Image using a fluorescence microscope.
Expected Results:
-
The cell nucleus, containing primarily dsDNA, will fluoresce green. The cytoplasm and nucleolus, rich in RNA, will fluoresce red-orange.[2]
Protocol 3: Apoptosis Detection with Acridine Orange and Ethidium Bromide (AO/EB) Dual Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and chromatin morphology.[12]
Principle:
-
Acridine Orange (AO): Permeable to all cells, stains the nucleus green.[12][13]
-
Ethidium Bromide (EB): Impermeable to live cells with intact membranes but can enter cells in the later stages of apoptosis and necrosis where membrane integrity is compromised, staining the nucleus red.[12]
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in water).
-
Ethidium Bromide stock solution (e.g., 1 mg/mL in water).
-
PBS, pH 7.4.
-
Cell suspension.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of approximately 1x10⁵ to 1x10⁶ cells/mL in PBS or culture medium.
-
Staining Solution Preparation: Prepare a fresh dual-staining solution by mixing AO and EB in PBS. A common final concentration is 100 µg/mL for both AO and EB, though this may need optimization.
-
Staining: Add a small volume (e.g., 1-2 µL) of the combined AO/EB staining solution to a larger volume (e.g., 20-25 µL) of the cell suspension. Mix gently.
-
Incubation: A short incubation of 5-15 minutes at room temperature, protected from light, can be performed, though staining is often rapid.[8]
-
Imaging: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately observe under a fluorescence microscope using a filter set that allows visualization of both green and red fluorescence.
-
Quantification: Count at least 200 cells and categorize them based on their fluorescence and morphology to quantify the percentage of each population.[12]
Interpretation of Staining Patterns:
-
Viable Cells: Uniform green nucleus with an intact structure. EB is excluded.[12]
-
Early Apoptotic Cells: Bright green nucleus showing chromatin condensation (pyknosis) or fragmentation. The cell membrane is still intact, excluding EB.[1][12]
-
Late Apoptotic Cells: Orange to red nucleus with condensed or fragmented chromatin. The compromised cell membrane allows EB to enter and intercalate with DNA, resulting in orange-red fluorescence due to the combination of AO and EB signals.[12]
-
Necrotic Cells: Uniformly orange to red nucleus with a normal-sized, non-condensed appearance. The cell membrane is compromised from the onset, allowing both dyes to enter.[12]
Caption: Cellular states and corresponding AO/EB staining patterns.
Visualization of Staining Mechanisms
The differential fluorescence of Acridine Orange is a direct result of its mode of interaction with different cellular macromolecules and its response to the local chemical environment.
Caption: Acridine Orange's dual staining mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. benchchem.com [benchchem.com]
- 13. logosbio.com [logosbio.com]
